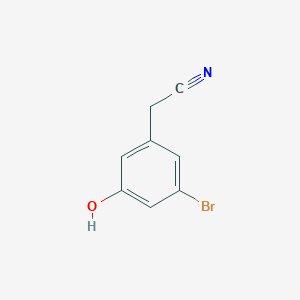

2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Description

Significance of Phenolic Acetonitriles in Contemporary Organic Chemistry Research

Phenolic acetonitriles are a class of organic compounds that feature both a hydroxyl (-OH) group and a cyanomethyl (-CH2CN) group attached to an aromatic ring. This structural motif makes them valuable intermediates in organic synthesis. The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, and it also directs the regioselectivity of further electrophilic aromatic substitutions. wikipedia.orgmsu.edu The acetonitrile (B52724) group is also versatile; it can be hydrolyzed to form a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic systems.

The presence of both functionalities allows for a wide range of chemical transformations, making phenolic acetonitriles key building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. mdpi.com Acetonitrile itself is a common solvent and a building block in organic synthesis, often used as a source of nitrogen for nitrogen-containing compounds. mdpi.com

Role of Bromo-Substituted Aromatic Systems in Chemical Synthesis and Biological Probe Design

Aryl bromides, or bromo-substituted aromatic systems, are crucial intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions. nih.gov The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium, to form new carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity has made aryl bromides indispensable in the construction of complex molecular architectures. nih.gov

Furthermore, the introduction of a bromine atom into an aromatic ring can significantly influence the electronic properties of the molecule and its biological activity. researchgate.net In the design of biological probes, the bromine atom can serve as a heavy atom for X-ray crystallography or as a site for radiolabeling. Brominated heterocycles, for instance, exhibit a range of bioactivities and are versatile precursors for creating diverse chemical libraries for drug discovery. researchgate.net The use of nucleophilic aromatic substitution on halogenated aromatic compounds is also a key strategy in the development of fluorescent probes for detecting reactive sulfur and selenium species in biological systems. nih.gov

Rationale for Dedicated Academic Investigation into 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (B6227034)

The specific arrangement of functional groups in this compound provides a compelling reason for its dedicated academic investigation. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-para directing, bromo group can lead to interesting reactivity and regioselectivity in further chemical modifications.

The molecule serves as a trifunctional scaffold, offering three distinct sites for chemical manipulation. This complexity makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research into its synthesis, characterization, and reactivity would contribute to a deeper understanding of the chemistry of polysubstituted aromatic compounds and could lead to the discovery of new synthetic methodologies and novel molecules with useful properties.

Compound Properties and Data

While extensive experimental data for this compound is not widely available in public literature, its properties can be predicted based on data from structurally similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |

|---|---|---|---|

| This compound | C₈H₆BrNO | 212.05 | Not available |

| 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C₉H₈BrNO | 226.07 | 321.8 ± 27.0 |

| 2-(3-Bromo-5-nitrophenyl)acetonitrile | C₈H₅BrN₂O₂ | 241.04 | Not available |

Note: Data for related compounds is sourced from available chemical databases. sigmaaldrich.comnih.govbiosynth.com The boiling point for 2-(3-Bromo-5-methoxyphenyl)acetonitrile is provided as a reference. sigmaaldrich.com

Synthetic Considerations

The synthesis of this compound would likely involve a multi-step process, starting from a more readily available substituted phenol (B47542). Key synthetic transformations could include bromination of a phenolic precursor and the introduction of the acetonitrile group. The regioselectivity of the bromination would be a critical step to control, guided by the directing effects of the existing substituents on the aromatic ring. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

2-(3-bromo-5-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,11H,1H2 |

InChI Key |

LYFRXUQBJPYGRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 3 Bromo 5 Hydroxyphenyl Acetonitrile

Retrosynthetic Disconnection and Key Precursors

Retrosynthetic analysis of 2-(3-bromo-5-hydroxyphenyl)acetonitrile (B6227034) reveals several potential disconnection points, leading to a variety of plausible starting materials. The primary disconnections involve the cyanomethyl group and the bromine atom.

A C-C bond disconnection of the acetonitrile (B52724) moiety suggests precursors such as a 3-bromo-5-hydroxyphenyl halide or a related derivative that can undergo nucleophilic substitution with a cyanide source. This leads to key precursors like 3-bromo-5-hydroxybenzyl bromide or 3-bromo-5-hydroxybenzyl alcohol .

Alternatively, a C-Br bond disconnection points towards the bromination of a pre-existing hydroxyphenylacetonitrile derivative. This strategy identifies 3-hydroxyphenylacetonitrile or a protected version as a crucial precursor.

Another strategic approach involves the disconnection of the cyano group itself, which could be introduced via a Sandmeyer reaction from an appropriate aniline (B41778) derivative. This suggests 3-amino-5-bromophenol as a potential starting material, which can be further traced back to simpler precursors.

Finally, modifications of a pre-existing acetic acid side chain on the aromatic ring provide another avenue. This retrosynthetic path identifies 3-bromo-5-hydroxyphenylacetic acid as a key intermediate, which can be synthesized from precursors like 3,5-dibromophenol .

These retrosynthetic strategies are summarized in the following table:

| Disconnection Strategy | Key Precursor(s) |

| C-C (Acetonitrile) | 3-Bromo-5-hydroxybenzyl bromide, 3-Bromo-5-hydroxybenzyl alcohol |

| C-Br (Bromination) | 3-Hydroxyphenylacetonitrile, 3-Hydroxyphenylacetic acid |

| C-N (Cyano group) | 3-Amino-5-bromophenol |

| Functional Group Interconversion | 3-Bromo-5-hydroxyphenylacetic acid |

Classical Synthetic Routes

Classical synthetic methods provide foundational and often robust approaches to assembling this compound. These routes typically involve multi-step sequences utilizing well-established organic reactions.

Direct Aryl Bromination Strategies (e.g., Electrophilic Aromatic Bromination on Phenols)

Direct bromination of a phenolic precursor is a common and effective method for introducing a bromine atom onto the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director. In the case of a 3-substituted phenol (B47542), such as 3-hydroxyphenylacetonitrile, electrophilic bromination is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

A study on the electrophilic aromatic bromination of 3-hydroxybenzonitrile demonstrated that the reaction with N-bromosuccinimide (NBS) in acetonitrile at 0°C yielded a mixture of 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile. orgsyn.org This highlights the challenge of regioselectivity in such reactions. To achieve the desired 3-bromo-5-hydroxy substitution pattern on a phenylacetonitrile (B145931) precursor, the directing effects of both the hydroxyl and the cyanomethyl groups must be carefully considered.

A plausible route could involve the bromination of 3-hydroxyphenylacetic acid. The carboxyl group is a deactivating meta-director, which would favor bromination at the 5-position relative to the hydroxyl group. Subsequent conversion of the carboxylic acid to the nitrile would then yield the target compound.

Table of Bromination Reactions:

| Substrate | Brominating Agent | Solvent | Conditions | Products | Reference |

| 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C, 0.5 h | 2-Bromo-5-hydroxybenzonitrile, 2-Bromo-3-hydroxybenzonitrile | orgsyn.org |

| 4-Hydroxybenzonitrile | Bromine, Iodine | Dichloromethane, DMF | -5°C to 10°C, 10h | 3-Bromo-4-hydroxybenzonitrile | researchgate.net |

Nucleophilic Displacement Reactions for Cyano Introduction

The introduction of the cyanomethyl group can be achieved through nucleophilic displacement of a suitable leaving group on a benzyl-type precursor. A common method involves the reaction of a benzyl (B1604629) halide with an alkali metal cyanide.

For the synthesis of this compound, a key intermediate would be 3-bromo-5-hydroxybenzyl bromide . This can be prepared from the corresponding 3-bromo-5-hydroxybenzyl alcohol , which is commercially available. biosynth.com The conversion of the alcohol to the bromide can be achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The subsequent reaction of 3-bromo-5-hydroxybenzyl bromide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would yield the desired product. It is important to note that the phenolic hydroxyl group may need to be protected during this step to prevent side reactions.

A patent describes the synthesis of various hydroxyphenylacetonitriles from the corresponding hydroxybenzyl alcohols and potassium cyanide in DMSO, with the addition of acetic acid. google.com

Modifications of Acetic Acid Derivatives

Another classical approach involves the modification of a pre-existing acetic acid side chain. Starting with 3-bromo-5-hydroxyphenylacetic acid , the carboxylic acid can be converted to the nitrile. This is typically a two-step process involving the formation of a primary amide, followed by dehydration.

The conversion of the carboxylic acid to the primary amide can be achieved by first activating the carboxyl group, for example, by forming an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849). Alternatively, direct coupling with ammonia using a coupling agent can be employed.

The subsequent dehydration of the resulting 2-(3-bromo-5-hydroxyphenyl)acetamide to the nitrile can be accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). A patented method for the preparation of p-hydroxybenzonitrile involves the dehydration of p-hydroxyphenylacetamide using dibutyltin (B87310) oxide in an organic solvent. google.com

Advanced and Sustainable Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These advanced techniques often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods.

Catalytic Approaches in Carbon-Carbon and Carbon-Halogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-X bonds. The introduction of the cyano group can be achieved through the palladium-catalyzed cyanation of an aryl halide. google.comrsc.org

In the context of synthesizing this compound, a potential route could start from a precursor with a different leaving group, such as an aryl triflate, which is then subjected to a palladium-catalyzed cyanation. For instance, 3-bromo-5-hydroxyphenyl triflate could be a suitable substrate.

More relevant to the target molecule, if a precursor such as 1,3-dibromo-5-hydroxybenzene is available, a selective palladium-catalyzed cyanation could potentially be employed to introduce the cyanomethyl group. This would require careful control of the reaction conditions to achieve mono-cyanation.

Another catalytic approach involves the use of biocatalysis. Enzymes can offer high selectivity and operate under mild, environmentally benign conditions. While no specific biocatalytic route to this compound has been reported, the general application of enzymes in the synthesis of active pharmaceutical ingredients is a rapidly growing field. acs.org For example, nitrilases could potentially be used for the direct conversion of a suitable precursor to the nitrile.

Table of Catalytic Cyanation Methods:

| Aryl Halide/Pseudohalide | Cyanide Source | Catalyst System | Base | Solvent | Reference |

| Aryl Chlorides | Zn(CN)₂ | Pd₂(dba)₃ / dppf / Zn | - | - | chemicalbook.com |

| Aryl Chlorides/Bromides | K₄[Fe(CN)₆]·3H₂O | Palladacycle precatalyst | KOAc | Dioxane/Water | google.com |

| Aryl Imidazolylsulfonates | K₄[Fe(CN)₆] | [(allyl)PdCl]₂ / DPEphos | Et₂N | MeCN/Water | sigmaaldrich.com |

Green Chemistry Principles Applied to the Synthesis

The application of green chemistry principles to the synthesis of this compound is focused on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of solvent-free reaction conditions and biocatalysis.

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reactions, which eliminate volatile organic compounds (VOCs) that are often toxic and difficult to recycle. For the synthesis of precursors to phenylacetonitriles, such as cyanohydrins, solvent-free methods have proven highly effective. These reactions can be catalyzed by various substances, including Lewis acids, bases, or organocatalysts, often requiring only minimal amounts of the catalyst.

For instance, the cyanosilylation of aldehydes and ketones to form cyanohydrin trimethylsilyl (B98337) ethers, a key intermediate step, can be performed efficiently under solvent-free conditions. organic-chemistry.org Catalysts like dispersed NbF₅ or salen-Al complexes can facilitate this transformation at room temperature with excellent yields. organic-chemistry.org Similarly, triethylamine (B128534) has been used to catalyze the synthesis of various O-substituted cyanohydrins from aldehydes and ketones in the absence of a solvent, offering nearly quantitative yields. researchgate.netresearchgate.net This approach not only simplifies the reaction setup and workup but also aligns with the core green chemistry principle of waste prevention.

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity (chemo-, regio-, and enantioselectivity) and operates under mild conditions (ambient temperature and pressure, neutral pH), significantly reducing energy consumption and the formation of byproducts. nih.gov

In the context of synthesizing substituted phenylacetic acids and their derivatives, enzymatic cascades have been developed. nih.gov For example, recombinant Escherichia coli can be engineered to convert aromatic amino acids into valuable aromatic compounds. nih.gov While a direct biocatalytic route to this compound is not prominently documented, existing biocatalytic systems for producing related compounds like phenylacetic acid from L-phenylalanine demonstrate the potential of this technology. nih.gov Enzymes such as transaminases, oxidases, and lyases are instrumental in these pathways and could be engineered or adapted for the synthesis of more complex, functionalized phenylacetonitrile derivatives. illinois.edu The use of enzymes, either isolated or within whole cells, can replace traditional chemical catalysts that may be toxic or require harsh reaction conditions. mdpi.com

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production, providing enhanced safety, efficiency, and scalability for the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). researchgate.net This methodology involves pumping reagents through a network of tubes and reactors where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

For the synthesis of nitriles, flow chemistry presents a particularly attractive option due to its ability to handle potentially hazardous reagents and intermediates safely within a closed system. rsc.org Cyanide-free methods for nitrile synthesis, such as the van Leusen reaction using p-tosylmethyl isocyanide (TosMIC), have been successfully adapted to continuous flow processes. rsc.org These systems can achieve high yields and throughput with significantly reduced reaction times (on the order of minutes) compared to batch methods. rsc.org

Derivatization Strategies Post-Synthesis

Once this compound is synthesized, its three key functional groups—the hydroxyl group, the acetonitrile moiety, and the aryl bromide—can be selectively modified to create a diverse library of derivative compounds.

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a versatile handle for derivatization through reactions such as etherification and esterification.

Etherification: This process involves converting the hydroxyl group (-OH) into an ether (-OR). A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction allows for the introduction of a wide variety of alkyl or substituted alkyl groups.

Esterification: The hydroxyl group can be converted to an ester (-O-C(O)R) by reacting it with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or acid anhydride. The reaction with a carboxylic acid is typically catalyzed by an acid (Fischer esterification), while reactions with acyl chlorides or anhydrides are often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (R-X) | Ether (-OR) |

| Esterification | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O) with a base | Ester (-O-C(O)R) |

Transformations at the Acetonitrile Moiety (e.g., Hydrolysis, Reduction)

The acetonitrile group (-CH₂CN) is a valuable synthon that can be transformed into other important functional groups.

Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions.

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially produces a primary amide intermediate, which upon further heating is hydrolyzed to a carboxylic acid. This converts the acetonitrile moiety into a phenylacetic acid derivative.

Basic Hydrolysis: Reaction with a strong aqueous base (e.g., NaOH, KOH) followed by acidification also yields the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or palladium catalyst). This reaction converts the this compound into a 2-(3-bromo-5-hydroxyphenyl)ethylamine derivative, a common scaffold in pharmacologically active molecules.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₃O⁺ | Carboxylic Acid (-CH₂COOH) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂CH₂NH₂) |

Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Bromide

The carbon-bromine bond on the aromatic ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. brynmawr.edunih.govmdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. harvard.edunih.govorganic-chemistry.orgnih.gov It is a highly versatile method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. libretexts.org

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgnih.gov It is the most common method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. ias.ac.innih.gov This reaction is a powerful tool for synthesizing N-aryl amines and related heterocyclic compounds. researchgate.netrsc.org

| Coupling Reaction | Coupling Partner | Key Reagents | Product C-C/C-N Bond |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd Catalyst, Base (e.g., K₂CO₃) | Aryl-Aryl, Aryl-Alkyl, etc. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Aryl-Alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Phosphine Ligand, Base | Aryl-Nitrogen |

Purification and Isolation Methodologies for Research Scale Production

Following the synthesis or derivatization of this compound, effective purification and isolation are critical to obtain the compound in high purity for characterization and further use. At the research scale, the primary methods employed are extraction, crystallization, and chromatography.

Liquid-Liquid Extraction: This technique is typically the first step in the workup process. It is used to separate the desired product from inorganic salts, water-soluble impurities, and unreacted polar reagents. The crude reaction mixture is dissolved in an organic solvent immiscible with water, and the solution is washed with water or an aqueous solution (e.g., brine, dilute acid, or base) to remove impurities. The phenolic nature of the target compound allows for its selective extraction into a basic aqueous layer and subsequent recovery by acidification, which can be a powerful purification step.

Crystallization: Crystallization is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial and is often determined empirically.

Column Chromatography: This is the most versatile and widely used purification technique in research-scale organic synthesis. It separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as they are passed through a column eluted with a mobile phase (a solvent or mixture of solvents). By carefully selecting the stationary and mobile phases, compounds with very similar properties can be separated effectively. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromo 5 Hydroxyphenyl Acetonitrile

Reactivity Profiles of the Acetonitrile (B52724) Group

The acetonitrile group (–CH₂CN) is a versatile functional group characterized by the presence of a carbon-nitrogen triple bond. This feature makes it susceptible to a variety of chemical reactions, primarily centered around the electrophilic carbon and the nucleophilic nitrogen of the nitrile.

The carbon atom of the nitrile group in 2-(3-bromo-5-hydroxyphenyl)acetonitrile (B6227034) is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many of its transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid, 2-(3-bromo-5-hydroxyphenyl)acetic acid, or an amide intermediate. The mechanism involves the initial nucleophilic attack of water or a hydroxide (B78521) ion on the nitrile carbon, followed by a series of proton transfers and tautomerization steps to yield the final product.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine. This provides a valuable method for carbon-carbon bond formation.

A summary of the products from nucleophilic attack on the acetonitrile group is presented in the table below.

| Reagent | Intermediate | Final Product |

| H₂O/H⁺ or OH⁻ | Imidic acid/Amide | 2-(3-Bromo-5-hydroxyphenyl)acetic acid |

| RMgX/H₃O⁺ | Imine | Ketone |

| LiAlH₄/H₂O | Imine | 2-(3-Bromo-5-hydroxyphenyl)ethylamine |

The nitrile group can also participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds.

[2+3] Cycloadditions: The acetonitrile moiety, particularly when converted to a nitrile ylide intermediate, can undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com These reactions are a powerful tool for constructing five-membered heterocyclic rings, which are of significant interest in medicinal chemistry. The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com

Electrophilic and Nucleophilic Character of the Hydroxyphenyl Moiety

The hydroxyl group of the hydroxyphenyl moiety can undergo oxidation. The ease of oxidation is influenced by the substitution pattern on the aromatic ring. The presence of the electron-withdrawing bromine atom and acetonitrile group can make the phenol (B47542) less susceptible to oxidation compared to unsubstituted phenol. However, under appropriate conditions, one-electron oxidation can lead to the formation of a phenoxy radical. This radical can then participate in various coupling reactions or further oxidation processes.

The hydroxyl group is a proficient hydrogen bond donor, while the nitrogen of the nitrile can act as a hydrogen bond acceptor. This can lead to intermolecular hydrogen bonding in the solid state and in solution, influencing the molecule's physical properties and crystal packing. mit.edu In the solid state, similar molecules are known to form one-dimensional spiral chains through O—H···N hydrogen bonding. mit.edu

Proton exchange involving the phenolic proton is a facile process and is fundamental to its acidic character. The acidity of the phenol is enhanced by the electron-withdrawing bromo and cyanomethyl substituents.

The table below summarizes the key interactions of the hydroxyphenyl moiety.

| Interaction | Description | Consequence |

| Phenolic Oxidation | Loss of an electron to form a phenoxy radical. | Can lead to polymerization or coupling products. |

| Hydrogen Bonding | Intermolecular O—H···N bonding. mit.edu | Affects physical properties and molecular packing. mit.edu |

| Proton Exchange | Facile loss of the phenolic proton. | Confers acidic character to the molecule. |

Role of Bromine in Directed Reactivity and Site-Selective Functionalization

The bromine atom at the 3-position of the phenyl ring plays a crucial role in directing the reactivity of the molecule and enabling site-selective functionalization.

Directing Group for Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director. The bromine atom is a deactivating group but is also an ortho-, para-director. In this compound, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The bromine is at position 3, and the acetonitrile is at position 5 relative to the hydroxyl. Therefore, electrophilic substitution is likely to be directed to the 2, 4, and 6 positions, with the steric hindrance from the adjacent groups influencing the regioselectivity.

Participant in Cross-Coupling Reactions: The carbon-bromine bond provides a handle for various transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position, allowing for the synthesis of a wide array of derivatives. The bromine atom acts as an excellent leaving group in these transformations. lifechempharma.com

Nucleophilic Aromatic Substitution: While nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, it can occur under specific conditions, particularly with strong nucleophiles. The presence of the electron-withdrawing acetonitrile group can facilitate such reactions, though not as effectively as a nitro group. acs.orgnih.gov

Halogen-Metal Exchange Reactions

Detailed research findings, including specific reagents, reaction conditions, and yields for halogen-metal exchange reactions involving this compound, are not extensively documented in the reviewed scientific literature. While halogen-metal exchange is a well-established synthetic transformation for aryl bromides, specific studies detailing the application of this reaction to this compound, including mechanistic investigations or the generation of specific organometallic intermediates from this precursor, could not be located in the available research.

Influence on Aromatic Substitution Patterns

There is a lack of specific studies in the surveyed literature that investigate the influence of the existing bromo, hydroxyl, and cyanomethyl groups on further aromatic substitution reactions of this compound. The directing effects of these substituents are governed by general principles of electrophilic and nucleophilic aromatic substitution; however, empirical data from specific reactions such as nitration, halogenation, or Friedel-Crafts reactions on the this compound scaffold, which would provide insight into regioselectivity and reactivity, are not available in the reviewed sources.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

No specific research articles detailing the reaction kinetics or thermodynamic parameters for key transformations of this compound were identified. Consequently, data tables for reaction rates, activation energies, or thermodynamic data such as enthalpy and entropy of reaction for this specific compound are not available in the current body of scientific literature that was surveyed.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Bromo 5 Hydroxyphenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the core structure of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (B6227034). The chemical shifts (δ) are influenced by the electronic environment of each nucleus, which is dictated by the presence of electronegative atoms (bromine and oxygen) and the aromatic ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they will likely appear as distinct signals, possibly multiplets, resulting from spin-spin coupling with each other. The electron-withdrawing effects of the bromine and hydroxyl groups will influence their specific chemical shifts.

Methylene Protons (-CH₂CN): The two protons of the acetonitrile (B52724) group's methylene bridge are expected to appear as a singlet, typically in the range of δ 3.5-4.0 ppm. The adjacent electron-withdrawing cyano group and the aromatic ring cause a downfield shift.

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary (typically δ 4.0-7.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm). The carbons directly attached to the bromine (C-Br) and hydroxyl (C-OH) groups will have their chemical shifts significantly influenced. The C-Br will be shifted to a lower field, while the C-OH will be shifted to a higher field.

Methylene Carbon (-CH₂CN): The methylene carbon is expected to appear in the range of δ 20-30 ppm.

Nitrile Carbon (-CN): The carbon of the cyano group will have a characteristic chemical shift in the range of δ 115-125 ppm.

| Proton (¹H) Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Multiplets |

| -CH₂CN | 3.5 - 4.0 | Singlet |

| -OH | 4.0 - 7.0 | Broad Singlet |

| Carbon (¹³C) Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 100 - 160 |

| -CH₂CN | 20 - 30 |

| -CN | 115 - 125 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show correlations between the methylene protons and the ortho-aromatic protons, further confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. libretexts.orgalgimed.comresolvemass.calibretexts.orgmeasurlabs.com Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass with very high accuracy (typically to four or five decimal places). libretexts.orglibretexts.org This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.org

The theoretical exact mass of this compound (C₈H₆BrNO) can be calculated using the precise masses of its constituent isotopes:

| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 210.963276 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of C₈H₆BrNO.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information. nih.govresearchgate.net For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation pathways.

A plausible fragmentation pathway could involve:

Loss of the cyano group (-CN): This would result in a fragment ion with a mass corresponding to the loss of 26 Da.

Cleavage of the C-C bond between the methylene group and the aromatic ring: This would lead to the formation of a benzyl-type cation or a cyanomethyl radical.

Loss of a hydrogen atom from the hydroxyl group.

Fragmentation of the aromatic ring: This can occur through various pathways, often involving the loss of small neutral molecules like CO. youtube.comdocbrown.info

Analysis of the masses of the fragment ions in the MS/MS spectrum allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. docbrown.infopressbooks.publibretexts.orgresearchgate.netucla.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching, H-bonded | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methylene) | Stretching | 2850-2960 |

| C≡N (Nitrile) | Stretching | 2220-2260 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1200-1260 |

| C-Br | Stretching | 500-600 |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group. pressbooks.publibretexts.org A sharp peak around 2240 cm⁻¹ would confirm the presence of the nitrile group. ucla.edu The aromatic ring would show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenols and their derivatives typically exhibit two main absorption bands in the UV region. researchgate.netdocbrown.infocdnsciencepub.com These bands arise from π → π* transitions within the benzene ring. researchgate.net The substitution on the aromatic ring with a bromo, hydroxyl, and acetonitrile group will cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths).

No Crystallographic Data Currently Available for this compound

A comprehensive search for X-ray crystallography data on the solid-state molecular geometry and intermolecular interactions of this compound has yielded no specific structural information for this compound.

Despite targeted searches of chemical and crystallographic databases, including inquiries for its crystal structure and associated Crystallographic Information Files (CIF), no published research detailing the single-crystal X-ray diffraction analysis of this compound could be located.

Therefore, detailed, experimentally determined data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, bond angles, and intermolecular interactions are not available in the public domain at this time. The elucidation of these structural features awaits future crystallographic studies.

Theoretical and Computational Chemistry Studies on 2 3 Bromo 5 Hydroxyphenyl Acetonitrile

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the properties of molecules. These in silico methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and related characteristics, providing deep insights before or alongside experimental work. For a molecule like 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (B6227034), DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to ensure accuracy.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gap Analysis

The electronic structure of a molecule is defined by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an electrophile.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap is characteristic of a stable and less reactive molecule.

A DFT analysis of this compound would calculate the specific energy values for these orbitals. The results would allow chemists to predict the compound's stability and how it might participate in electronic transitions, which is relevant for understanding its potential optical properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific data is unavailable in the literature.)

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | LUMO - HOMO; indicates chemical reactivity |

Prediction of Reactivity and Reaction Pathways (e.g., Fukui Functions, MEP)

DFT provides tools to visualize and quantify reactivity at different sites within a molecule.

Fukui Functions: These functions are used to determine which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. d-nb.infosemanticscholar.org By analyzing the change in electron density when an electron is added or removed, one can generate condensed Fukui indices for each atom. A higher value indicates a more reactive site for a specific type of attack. For this compound, this analysis would pinpoint which atoms on the phenyl ring or in the acetonitrile (B52724) group are most likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It uses a color scale to indicate charge distribution:

Red/Yellow: Regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These areas are prone to electrophilic attack. nih.govresearchgate.net

Blue: Regions of positive potential (electron-poor), usually located around hydrogen atoms. These sites are susceptible to nucleophilic attack. nih.gov

Green: Regions of neutral potential.

An MEP map for this compound would visually identify the electron-rich hydroxyl and nitrile groups and any electron-deficient areas, offering a clear picture of its reactive behavior. researchgate.net

Vibrational Spectroscopy Prediction and Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. scispace.comnih.gov Each calculated frequency can be assigned to a specific molecular motion, such as the stretching of the O-H bond, the C≡N triple bond, or the C-Br bond, as well as bending and torsional modes of the phenyl ring. nih.gov

By comparing the theoretical spectrum with an experimental one, researchers can confirm the molecular structure and the accuracy of the computational model. scispace.com Often, calculated frequencies are scaled by a factor (e.g., 0.961) to correct for systematic errors in the theoretical method. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior (In silico)

While quantum calculations examine a static, optimized structure, Molecular Dynamics (MD) simulations model how a molecule moves and changes shape over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities, generating a trajectory of the molecule's dynamic behavior. nih.gov

For this compound, an MD simulation would reveal:

Conformational Landscape: The range of shapes (conformations) the molecule can adopt, particularly the rotation around the single bond connecting the phenyl ring and the acetonitrile group.

Flexibility: Which parts of the molecule are rigid and which are more flexible.

Intermolecular Interactions: How the molecule interacts with solvent molecules (like water) or other molecules in its environment.

This information is crucial for understanding how the molecule might fit into a protein's binding site or how it behaves in a solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (Theoretical)

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A typical QSAR model is an equation where a biological activity (like inhibitory concentration, IC₅₀) is predicted based on calculated molecular descriptors.

If this compound were part of a study on a series of related analogs, a QSAR model could be developed. This would involve:

Data Set: A collection of analogs with experimentally measured biological activities.

Descriptor Calculation: Computing various electronic, steric, and hydrophobic properties for each molecule.

Model Building: Using statistical methods to create a regression model linking the descriptors to the activity.

The resulting model could then be used to predict the activity of new, unsynthesized analogs, guiding medicinal chemists in designing more potent compounds.

Ligand-Target Interactions via Molecular Docking (In silico, Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. nih.govmdpi.com The process involves placing the ligand in the active site of the protein and using a scoring function to estimate its binding affinity. nih.gov

A docking study would provide insights into:

Binding Pose: The most stable 3D orientation of the ligand within the protein's binding pocket.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex.

Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the interaction, helping to rank potential compounds. nih.gov

This type of non-clinical, in silico analysis is a foundational step in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Investigations into Biological Activity and Mechanistic Insights of 2 3 Bromo 5 Hydroxyphenyl Acetonitrile and Its Analogs in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies and Mechanistic Characterization

While direct enzymatic inhibition studies on 2-(3-bromo-5-hydroxyphenyl)acetonitrile (B6227034) are not extensively documented in publicly available literature, research on structurally related monoaromatic compounds provides valuable insights. For instance, studies on lichen-derived monoaromatic compounds, which share a core phenolic structure, have demonstrated notable enzyme inhibitory activity.

A series of natural and synthetic monoaromatic compounds, including brominated derivatives, were evaluated for their in vitro alpha-glucosidase inhibitory activity. nih.gov Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The study revealed that several of these compounds displayed potent alpha-glucosidase inhibition, with some showing significantly lower IC50 values than the positive control, acarbose. nih.gov

The substitution pattern on the aromatic ring was found to be crucial for the inhibitory activity. For example, compounds with a 3,5-dihydroxy-1-carboxylbenzenoid ring showed more potent activity. nih.gov Furthermore, the introduction of bromine atoms through electrophilic bromination of parent compounds led to derivatives with significant biological activity. nih.gov One synthetic derivative, methyl 3,5-dibromo-orsellinate, exhibited remarkable antibacterial activity against Staphylococcus aureus. nih.gov

These findings suggest that the 3-bromo-5-hydroxyphenyl moiety present in this compound could be a key pharmacophore for enzyme inhibition. The electronic and steric properties of the bromine atom and the hydroxyl group likely play a significant role in binding to the active site of enzymes like alpha-glucosidase. Molecular docking studies performed on these lichen-derived compounds helped to elucidate the potential binding modes and interactions with the enzyme's active site, further supporting the in vitro findings. nih.gov

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Lichen-Derived Monoaromatic Compounds This table is interactive. You can sort and filter the data.

| Compound | IC50 (µg/mL) |

|---|---|

| 3,5-dihydroxybenzoic acid | Potent |

| 3,5-dihydroxybenzoate methyl | Potent |

| 3,5-dihydroxy-4-methylbenzoic acid | Potent |

| 3,5-dihydroxy-4-methoxylbenzoic acid | 24.0 |

| 3-hydroxyorcinol | Potent |

| methyl 5-bromo-β-orsellinate | Potent |

| methyl 3,5-dibromo-orsellinate | Potent |

| 3-bromo-D-montagnetol | Potent |

| 3,5-dibromo-D-montagnetol | Potent |

| Acarbose (Positive Control) | 317 |

Data sourced from a study on lichen-derived monoaromatic compounds. nih.gov "Potent" indicates an IC50 value significantly lower than the positive control, though the exact value was not specified in the source for all compounds.

Receptor Binding and Modulation Assays (In Vitro, Non-Clinical Phenotypes)

The potential for this compound and its analogs to interact with various receptors is an area of active investigation, drawing parallels from studies on other substituted aromatic compounds. The presence of a brominated and hydroxylated phenyl ring suggests possible interactions with receptors that have specific binding pockets accommodating such features.

For example, research into N-substituted analogs of 8-carboxamidocyclazocine (B1251197) (8-CAC), a compound with affinity for opioid receptors, has explored the impact of substitutions on the N-phenethyl moiety. nih.gov The synthesis and evaluation of a series of aryl-containing N-monosubstituted analogues revealed that a 3-bromophenethyl substitution resulted in high binding affinity for µ and very high binding affinity for κ opioid receptors. nih.govresearchgate.net Specifically, the 3-bromophenethyl analogue of 8-CAC showed a 29-fold increased affinity for the κ receptor compared to the parent compound. nih.gov This highlights the significant role that a bromo-substituted phenyl ring can play in modulating receptor affinity and selectivity.

Furthermore, structure-activity relationship studies on 3,5-disubstituted pyridine (B92270) derivatives as selective A3 adenosine (B11128) receptor antagonists have shown that substitutions at these positions are critical for high affinity. nih.gov While these are pyridine derivatives and not phenylacetonitriles, the general principle of 3,5-disubstitution influencing receptor binding is relevant. These studies often employ radioligand binding assays to determine the inhibitory constants (Ki) of the synthesized compounds against specific receptors. nih.gov

Although direct receptor binding data for this compound is not yet available, the aforementioned studies on related structural motifs suggest that this compound and its analogs could be promising candidates for targeting receptors such as opioid and adenosine receptors. Further in vitro binding assays using cell membrane preparations expressing these receptors would be necessary to confirm these hypotheses.

Cellular Assays for Investigating Molecular Mechanisms (e.g., Pathway Modulation, Excluding Cytotoxicity/Safety as primary output)

Phenolic compounds, a broad class that includes this compound, are known to modulate a variety of intracellular signaling pathways, which can have profound effects on cellular function. nih.gov These pathways are often dysregulated in chronic diseases, making them attractive targets for therapeutic intervention.

Extensive research has shown that phenolic compounds can influence key inflammatory signaling pathways. nih.gov These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines and enzymes. The MAPK family, including ERK, JNK, and p38 kinases, is also crucial in transducing extracellular signals into cellular responses, including inflammation and apoptosis. nih.gov

Cellular assays are instrumental in elucidating these mechanisms. For instance, reporter gene assays can be used to measure the activity of transcription factors like NF-κB. Western blotting can be employed to detect the phosphorylation status of key signaling proteins, such as MAPKs, providing a direct measure of pathway activation.

While specific studies on this compound are pending, it is plausible that the 3-bromo-5-hydroxyphenyl moiety could contribute to the modulation of these pathways. The hydroxyl group, in particular, is a common feature in many bioactive phenolic compounds and is often involved in antioxidant and anti-inflammatory activities. The bromine atom could enhance these effects or confer novel activities through specific interactions with cellular targets. Future research using cellular models of inflammation or other diseases will be crucial to determine the precise molecular mechanisms of action for this class of compounds.

Structure-Activity Relationship (SAR) Elucidation for Rational Molecular Design (Excluding Clinical Efficacy)

The rational design of more potent and selective analogs of this compound hinges on a thorough understanding of its structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects.

Several general SAR principles can be inferred from studies on related compound classes:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In the case of this compound, the bromine atom at the 3-position and the hydroxyl group at the 5-position are expected to be key determinants of activity. Studies on other brominated aromatic compounds have shown that the position of the bromine atom can significantly impact biological activity. mdpi.com For example, in a series of benzofuran (B130515) derivatives, the position of a halogen atom was found to be a critical determinant of cytotoxic activity. mdpi.com

The Role of the Acetonitrile (B52724) Group: The acetonitrile moiety is another important functional group. Modifications to this group, such as its replacement with other electron-withdrawing groups, could lead to significant changes in activity. For instance, in a study of substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives, replacement of the cyano group resulted in a dramatic decrease in uncoupling activity in oxidative phosphorylation. nih.gov

Impact of Halogenation: The presence of a halogen, in this case, bromine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions. The increased affinity of the 3-bromophenethyl analogue of 8-CAC for the κ opioid receptor underscores the positive contribution a bromo-substituent can have. nih.gov

A systematic SAR study of this compound would involve the synthesis and in vitro evaluation of analogs with variations at these key positions. This could include moving the bromo and hydroxyl groups to other positions on the phenyl ring, replacing them with other substituents (e.g., other halogens, alkyl, or alkoxy groups), and modifying the acetonitrile side chain. Such studies would provide invaluable data for the rational design of new molecules with improved biological profiles.

Development as Biological Probes for Mechanistic Studies (e.g., Fluorescent Probes, Affinity Labels)

The structural scaffold of this compound holds potential for the development of biological probes to investigate cellular processes and drug-target interactions. Such probes are indispensable tools in chemical biology for visualizing and dissecting complex biological systems.

Two main types of probes that could be developed from this scaffold are fluorescent probes and affinity labels:

Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the this compound molecule, it could be transformed into a fluorescent probe. nih.gov This would allow for the visualization of its localization and dynamics within living cells using fluorescence microscopy. The design of such a probe would need to ensure that the addition of the fluorophore does not significantly alter the biological activity of the parent molecule.

Affinity Labels: Affinity labels are designed to bind specifically and covalently to their biological target. chemrxiv.org This is often achieved by incorporating a reactive group into the molecule. Photoaffinity labels, for example, contain a photoreactive group that forms a covalent bond with the target protein upon irradiation with UV light. nih.gov The this compound scaffold could be modified to include such a photoreactive group, along with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) for subsequent detection and identification of the target protein. nih.gov

The development of such probes would be highly valuable for target identification and validation studies. By identifying the specific proteins that this compound and its analogs interact with, researchers can gain a deeper understanding of their mechanism of action and pave the way for the development of more targeted therapeutics.

Potential Applications and Future Research Directions of 2 3 Bromo 5 Hydroxyphenyl Acetonitrile

Building Block in Complex Organic Synthesis

The true potential of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (B6227034) lies in its utility as a versatile intermediate in organic synthesis. The distinct reactivity of its three functional groups—the aryl bromide, the phenolic hydroxyl, and the acetonitrile (B52724) moiety—can be selectively harnessed to construct intricate molecular architectures.

In the realm of medicinal chemistry, phenylacetonitrile (B145931) and its derivatives are crucial intermediates for the synthesis of a variety of pharmaceuticals. nih.govnih.govgoogle.com The structure of this compound offers multiple handles for modification, making it an ideal starting point for creating diverse synthetic fragments for fragment-based drug discovery. nih.gov The bromo group is particularly valuable as it serves as a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug synthesis, allowing for the precise introduction of a wide array of substituents.

The hydroxyl group provides another site for derivatization, such as O-alkylation or O-acylation, to modulate properties like solubility and bioavailability. Furthermore, the acetonitrile group can be transformed into other critical functionalities; it can be hydrolyzed to a phenylacetic acid, reduced to a phenethylamine, or used to construct more complex side chains. This trifunctional nature allows for a modular approach to synthesizing libraries of complex molecules around a central bromophenol core, which is a motif found in numerous biologically active compounds. nih.govnih.govmdpi.com

| Functional Group | Reaction Type | Potential Product Functionality | Relevance in Medicinal Chemistry |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Bi-aryl systems | Core structures in antihypertensives, antivirals |

| Aryl Bromide | Sonogashira Coupling | Aryl-alkyne systems | Scaffolds for anticancer agents, enzyme inhibitors |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl amines/anilines | Common motifs in kinase inhibitors, CNS drugs |

| Hydroxyl | Williamson Ether Synthesis | Aryl ethers | Improves pharmacokinetic properties |

| Acetonitrile | Hydrolysis | Carboxylic Acids | Precursors for amides, esters; improves solubility |

| Acetonitrile | Reduction | Primary Amines | Key functional group for salt formation, receptor binding |

Heterocyclic compounds are cornerstones of pharmaceutical and agrochemical research. The nitrile group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. guidechem.com For instance, phenylacetonitrile derivatives can undergo condensation reactions to form pyridines, pyrimidines, and imidazoles. guidechem.comacs.org In the case of this compound, the nitrile functionality can react with various reagents to initiate cyclization. For example, reaction with o-phenylenediamine (B120857) could lead to the formation of benzimidazole (B57391) derivatives. guidechem.com

The presence of the bromo and hydroxyl groups offers additional strategic advantages. These groups can influence the regioselectivity of cyclization reactions or serve as points for subsequent functionalization of the newly formed heterocyclic ring. This allows for the creation of complex, poly-functionalized heterocyclic systems that are highly sought after in drug discovery programs. The ability to build upon this scaffold can lead to the generation of novel carbon skeletons with unique three-dimensional arrangements.

Bromophenols are a significant class of marine natural products known for a wide range of biological activities, including antioxidant and enzyme-inhibiting properties. nih.govnih.govresearchgate.net The core structure of this compound is a bromophenol, making it an excellent starting material for the synthesis of analogs of these natural products. researchgate.net By using the synthetic handles available on the molecule, chemists can systematically modify the structure to explore structure-activity relationships (SAR). For example, the cyanomethyl side chain represents a synthetic equivalent of the acetic acid side chain found in natural products like 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, which can be accessed via hydrolysis. nih.govnih.gov This approach allows for the creation of simplified or modified versions of complex natural products, potentially leading to compounds with improved potency, selectivity, or metabolic stability.

Ligand and Catalyst Design in Transition Metal Chemistry

Nitriles are versatile ligands in coordination chemistry, capable of binding to transition metals through the lone pair of electrons on the nitrogen atom. wikipedia.orgunibo.itnih.gov They are often used as weakly coordinating, labile ligands that can be easily displaced, making them useful in the synthesis of catalytic precursors. nih.gov The compound this compound could function as a ligand where its electronic properties are finely tuned by the substituents on the phenyl ring. The electron-withdrawing bromine atom and the electron-donating hydroxyl group would modulate the electron density at the nitrile nitrogen, thereby influencing the strength of the metal-ligand bond. nih.gov

This tunable electronic character is a desirable feature in ligand design for catalysis. By altering the coordination environment around a metal center, it is possible to influence the catalytic activity and selectivity of reactions. Furthermore, the hydroxyl group could act as a secondary binding site, potentially forming a bidentate chelate with certain metal ions. The bromine atom could also be leveraged to immobilize the resulting metal complex onto a solid support, facilitating catalyst recovery and recycling.

Materials Science Precursor for Functional Polymers or Supramolecular Assemblies

The development of new functional materials often relies on the design of molecular building blocks that can self-assemble into ordered structures. This compound possesses key features that make it a promising precursor for supramolecular assemblies. The hydroxyl group is a classic hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor. This donor-acceptor pairing can direct the formation of one-dimensional chains or more complex networks.

Crucially, the bromine atom can participate in halogen bonding, a highly directional non-covalent interaction similar to hydrogen bonding. nih.govacs.org A halogen bond occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region on another molecule. acs.orgfrontiersin.org The ability of this compound to act as both a hydrogen bond donor/acceptor and a halogen bond donor makes it a candidate for designing complex, multi-component supramolecular architectures. researchgate.net These self-assembled structures could find applications in areas such as crystal engineering and the formation of molecular gels. nih.gov In polymer science, bromophenol derivatives can be incorporated into polymer backbones to impart specific functionalities. researchgate.net

Development as Analytical Standards or Reference Materials in Research

In analytical chemistry, reference materials are crucial for method validation, calibration, and quality control. For any compound that is an important synthetic intermediate, having a well-characterized, high-purity standard is essential. Once this compound is synthesized and purified to a high degree (e.g., >99%), it can be thoroughly characterized by techniques such as NMR, mass spectrometry, and elemental analysis.

With its purity and identity confirmed, it can serve as a reference standard for the quantitative analysis of reaction mixtures during the production of its derivatives. It could also be used as an internal standard in chromatographic methods developed for related bromophenol compounds. The World Meteorological Organization (WMO), for example, highlights the need for accurate and stable calibration standards for monitoring atmospheric compounds like acetonitrile, underscoring the importance of such reference materials in scientific research. copernicus.org

| Compound Name |

|---|

| This compound |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid |

| o-phenylenediamine |

Outlook on Emerging Methodologies for Synthesis and Characterization

The advancement of chemical sciences is intrinsically linked to the development of novel and efficient methodologies for the synthesis and characterization of molecules. For a compound like this compound, emerging techniques promise to streamline its production and deepen the understanding of its physicochemical properties.

Synthesis:

Traditional multi-step synthetic routes for substituted phenols and phenylacetonitriles are often plagued by issues of low yield, harsh reaction conditions, and the generation of significant waste. Modern synthetic organic chemistry is continually striving for more elegant and sustainable solutions.

One promising area is the development of C-H functionalization reactions . These methods allow for the direct introduction of functional groups onto a hydrocarbon backbone, bypassing the need for pre-functionalized starting materials. For the synthesis of this compound, a late-stage C-H cyanomethylation of a readily available 3-bromo-5-hydroxyphenol precursor could offer a more atom-economical and efficient route compared to classical methods.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals. The use of microreactors offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The synthesis of this compound could be adapted to a continuous flow process, enabling scalable and reproducible production.

Another area of innovation lies in photoredox catalysis , which utilizes visible light to drive chemical reactions. This approach often allows for transformations to occur under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. The development of a photoredox-catalyzed synthesis could provide a greener and more efficient pathway to this and related compounds.

| Emerging Synthesis Methodology | Potential Advantages for this compound |

| C-H Functionalization | Increased atom economy, reduced number of synthetic steps. |

| Flow Chemistry | Enhanced reaction control, improved scalability and safety. |

| Photoredox Catalysis | Mild reaction conditions, access to novel reaction pathways, green chemistry. |

Characterization:

The unambiguous identification and detailed structural elucidation of this compound are paramount for understanding its properties and potential applications. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain fundamental, advanced methods can provide deeper insights.

Two-dimensional (2D) NMR techniques , such as COSY, HSQC, and HMBC, are invaluable for confirming the precise connectivity of atoms within the molecule, especially for definitively assigning the positions of the substituents on the aromatic ring.

X-ray crystallography offers the ultimate proof of structure by providing a three-dimensional map of the molecule's atomic arrangement in the solid state. This technique would be instrumental in understanding the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the compound's physical properties.

For probing the electronic properties of the molecule, techniques like UV-Visible spectroscopy and fluorescence spectroscopy can provide information about the electronic transitions and photophysical behavior, which could be relevant if the compound is explored for applications in materials science.

Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS) , are crucial for determining the exact molecular formula, providing an additional layer of confirmation for the compound's identity.

| Advanced Characterization Technique | Information Gained for this compound |

| 2D NMR Spectroscopy | Detailed atomic connectivity and structural confirmation. |

| X-ray Crystallography | Three-dimensional structure and intermolecular interactions. |

| UV-Visible & Fluorescence Spectroscopy | Electronic properties and photophysical behavior. |

| High-Resolution Mass Spectrometry | Exact molecular formula and unambiguous identification. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-5-hydroxyphenyl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a hydroxyphenyl precursor under controlled conditions (e.g., using NBS or Br₂ in DCM at 0–5°C) followed by cyanoethylation. Key factors include:

- Temperature : Lower temperatures (0–10°C) minimize side reactions like dehydrohalogenation .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of the nitrile group .

- Catalysts : Pd/C or CuI may accelerate coupling reactions in multi-step syntheses .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, DCM, 0°C | 65–75 | >90 |

| Cyanoethylation | KCN, DMF, 50°C | 50–60 | >85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl₃) reveals aromatic protons (δ 7.2–7.5 ppm), hydroxyl (δ 5.8 ppm, broad), and nitrile (non-protonic). C NMR confirms the nitrile carbon at ~115 ppm .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .

- Mass Spec : ESI-MS [M+H]⁺ at m/z 241 (C₈H₅BrNO⁺) .

Q. How do the hydroxyl and bromine substituents influence the compound’s reactivity?

- Methodological Answer :

- Bromine : Acts as a directing group in electrophilic substitution (e.g., Suzuki coupling), favoring para positions. It also participates in nucleophilic aromatic substitution (SNAr) under basic conditions .

- Hydroxyl Group : Enhances solubility in polar solvents and enables derivatization (e.g., O-alkylation or acetylation) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., TBS or acetyl) to direct bromine or nitrile reactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density maps .

- Case Study : In Pd-mediated cross-coupling, steric hindrance from the bromine atom reduces yields at the 3-position; optimizing ligand choice (e.g., XPhos) improves selectivity .

Q. What mechanistic insights explain contradictions between experimental and computational reaction outcomes?

- Methodological Answer :

- Data Discrepancy Example : Theoretical DFT models (B3LYP/6-31G*) may overestimate nitrile group stability under acidic conditions. Validate with controlled experiments (e.g., pH-dependent stability assays) .

- Resolution Strategy : Pair kinetic studies (UV-Vis monitoring) with solvent-effect simulations (COSMO-RS) to identify overlooked intermediates .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:

- Space group: P2₁/c (common for similar acetonitriles) .

- Hydrogen Bonding: O-H···N≡C interactions stabilize the lattice .

- Challenges : Hygroscopicity requires rapid data collection under inert gas (Ar or N₂) .

Q. What in vitro assays are suitable for evaluating its potential bioactivity?

- Methodological Answer :

- Receptor Binding : Fluorescence polarization assays with purified enzymes (e.g., kinases) to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 μM .

- Data Interpretation : Compare with structural analogs (e.g., 2-(5-Bromo-2-fluorophenyl)acetonitrile) to isolate substituent effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability in aqueous media?

- Methodological Answer :

- Contradictory Evidence : Some studies report hydrolysis of the nitrile group at pH 7.4, while others claim stability.

- Resolution : Conduct pH-controlled stability studies (HPLC monitoring) and identify buffer-specific effects (e.g., phosphate vs. Tris) .

- Advanced Tool : Use O isotopic labeling to trace hydrolysis pathways .

Application in Drug Discovery

Q. What strategies optimize this compound as a pharmacophore in kinase inhibitors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.